2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole
Overview
Description
2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H12Cl3N3O3 and its molecular weight is 436.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties and Enzyme Inhibition :
- Synthesized derivatives of 1,3,4-oxadiazole, including those with a 4-chlorophenoxy methyl moiety, have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Nematocidal Activity :
- Certain 1,2,4-oxadiazole derivatives containing a 4-chlorophenoxy methyl group demonstrated effective nematocidal activities against Bursaphelenchus xylophilus, suggesting their potential use in agricultural pest control (Liu et al., 2022).
Antioxidant Potential :
- The compound 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which is similar in structure, was found to have significant antioxidant activity, potentially beneficial for inducing endogenous defence systems against oxidative stress (Shehzadi et al., 2018).
Molecular Synthesis and Characterization :
- Studies have explored the synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety, providing insights into the properties and potential applications of these compounds in various fields (Jäger et al., 2002).
Corrosion Inhibition :
- Derivatives of 1,3,4-oxadiazole, which may include the compound , have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. This research is significant for industrial applications (Ammal et al., 2018).
Analgesic and Anti-Inflammatory Activities :
- New derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating potential medicinal applications (Dewangan et al., 2016).
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O3/c1-10-16(18(25-28-10)17-13(21)3-2-4-14(17)22)19-24-23-15(27-19)9-26-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJMLYSNXUTNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NN=C(O3)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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